

# Nystatin Perforated Patch Clamp: A Detailed Protocol for Primary Neurons

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Compound of Interest		
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# Application Notes for Researchers, Scientists, and Drug Development Professionals

The **nystatin** perforated patch clamp technique is a powerful electrophysiological method for studying ion channels and electrical signaling in primary neurons while preserving the integrity of the intracellular environment. Unlike conventional whole-cell patch clamp, which often leads to the dialysis of essential cytoplasmic components, the perforated patch configuration maintains endogenous signaling molecules, such as cAMP and Ca2+, ensuring more physiologically relevant recordings.[1][2] This makes it an ideal technique for investigating the modulation of ion channels by second messenger cascades, studying synaptic plasticity, and obtaining stable, long-duration recordings with reduced current rundown.[1]

The principle of the technique involves the inclusion of the pore-forming antibiotic **nystatin** in the patch pipette solution.[2][3] After forming a high-resistance (gigaohm) seal with the neuronal membrane, **nystatin** molecules diffuse into the membrane patch and form small pores that are permeable to monovalent ions like Na+, K+, and Cl-, but impermeable to larger molecules.[1][2][4] This allows for electrical access to the cell's interior without disrupting its natural intracellular milieu.

## **Advantages and Disadvantages**



Advantages	Disadvantages	
Preserves intracellular signaling molecules (e.g., cAMP, Ca2+).[1][2]	Higher series resistance (Ra) compared to conventional whole-cell, potentially affecting voltage-clamp accuracy and signal-to-noise ratio.[5]	
Reduces ion channel current rundown for more stable recordings.[1]	Risk of spontaneous rupture of the membrane patch, converting to a conventional whole-cell configuration.[6]	
Allows for long-duration recordings (often >1 hour).[1]	Perforation time can be slow and variable (typically 10-30 minutes).[7]	
Minimizes disruption to the cell, leading to more physiological data.[5]	Efficacy of nystatin can be cell-type dependent. [7]	

# **Experimental Protocols Solutions and Reagents**

Nystatin Stock Solution (25 mg/mL in DMSO):

- · Preparation:
  - Weigh out approximately 2.5 mg of nystatin powder (protect from light).
  - Dissolve in 100 μL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
  - Vortex for at least 30 seconds to ensure complete dissolution.[7]
  - Wrap the stock solution vial in aluminum foil to protect it from light.
- Storage and Stability:
  - The nystatin stock solution should be prepared fresh on the day of the experiment.[7]
  - Aqueous suspensions of nystatin lose activity quickly.

Internal Pipette Solution with **Nystatin** (Final Concentration: 100-200 μg/mL):



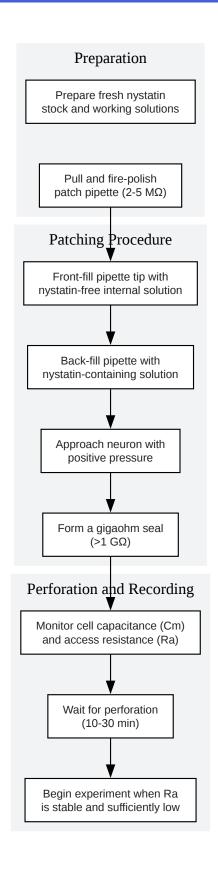
#### · Preparation:

- Prepare the desired internal pipette solution (e.g., K-gluconate based).
- Just before use, add the **nystatin** stock solution to the internal solution to achieve the final desired concentration. For a 200 µg/mL final concentration, add 8 µL of the 25 mg/mL stock solution to 1 mL of internal solution.
- Mix thoroughly by vortexing or sonicating.
- Wrap the final solution in aluminum foil to protect it from light.
- · Stability:
  - The **nystatin**-containing pipette solution should be used within 2-4 hours of preparation.[7]

### **Perforated Patch Clamp Procedure**

The following protocol outlines the key steps for obtaining successful **nystatin** perforated patch clamp recordings from primary neurons.





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**Figure 1.** Experimental workflow for **nystatin** perforated patch clamp.



#### • Pipette Preparation:

- $\circ$  Pull glass capillaries to a resistance of 2-5 M $\Omega$  when filled with internal solution.
- Fire-polish the pipette tips to ensure a smooth surface for sealing.

#### Pipette Filling:

- To prevent nystatin from interfering with seal formation, it is crucial to have a nystatinfree solution at the very tip of the pipette.[4][7]
- Front-fill: Dip the tip of the pipette into nystatin-free internal solution for a few seconds (e.g., ~1.5 seconds to fill ~400 μm).[7]
- Back-fill: Carefully back-fill the rest of the pipette with the nystatin-containing internal solution.
- Approaching the Neuron and Seal Formation:
  - Apply gentle positive pressure to the pipette as you approach the target neuron in the recording chamber.
  - Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 G $\Omega$ ).
  - Aim to achieve the gigaohm seal as quickly as possible (ideally within 10 minutes of backfilling) to minimize the diffusion of nystatin to the tip.[7]

#### Monitoring Perforation:

- After establishing a stable gigaohm seal, monitor the electrical access to the cell.
- You should observe a gradual increase in the cell capacitance (Cm) and a slow decrease
  in the access resistance (Ra) over time.[7] This process typically takes 10-30 minutes and
  indicates the successful formation of nystatin pores in the membrane patch.[7]
- Recording:



- $\circ$  Once the access resistance has stabilized at a reasonably low level (typically 20-40 M $\Omega$ ), you can begin your experimental recordings.[3]
- Continuously monitor Ra throughout the experiment to ensure the stability of the perforated patch.

## **Troubleshooting**



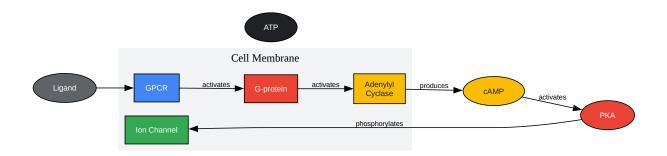
Problem	Possible Cause(s)	Suggested Solution(s)
Difficulty forming a gigaohm seal	Nystatin has diffused to the pipette tip.	Optimize the front-filling procedure to ensure a sufficient nystatin-free zone at the tip.[4][7] Work quickly to achieve a seal after back-filling the pipette.[7]
Slow or no perforation	Inactive nystatin.	Prepare fresh nystatin stock and working solutions daily and protect them from light.[7]
Cell type is resistant to nystatin.	The efficacy of nystatin can vary between cell types.[7] Consider trying amphotericin B as an alternative perforating agent.	
Spontaneous rupture to whole-cell	Unstable membrane patch.	This is a known risk. To verify the patch configuration, include a fluorescent dye like eosin in the pipette solution.  The dye will only enter the cell upon rupture into the conventional whole-cell mode.  [6]
High series resistance (Ra)	Incomplete perforation.	Allow more time for perforation. Higher concentrations of nystatin can speed up perforation but may also increase the risk of spontaneous rupture.[8]

## **Signaling Pathway Preservation**

The primary advantage of the **nystatin** perforated patch technique is the preservation of intracellular signaling pathways that are washed out in conventional whole-cell recordings. This



is critical for studying the modulation of ion channels by G-protein coupled receptors (GPCRs) and other signaling cascades.



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Figure 2. A preserved intracellular signaling cascade.

As illustrated in Figure 2, signaling molecules like ATP, G-proteins, and second messengers such as cAMP remain within the neuron, allowing for the study of their effects on ion channel activity. This is in stark contrast to the conventional whole-cell configuration, where these molecules would be dialyzed by the pipette solution, potentially abolishing the physiological regulation of the channels under investigation.[4]

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### References

- 1. Perforated whole-cell patch-clamp recording PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch clamp Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scientifica.uk.com [scientifica.uk.com]



- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Whole-cell patch-clamp: true perforated or spontaneous conventional recordings? PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nystatin Slow-Whole-Cell [labs.biology.ucsd.edu]
- 8. Patch clamp techniques | PDF [slideshare.net]
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